1-Chloro-4-fluoro-7-nitroisoquinoline
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Overview
Description
1-Chloro-4-fluoro-7-nitroisoquinoline is a heterocyclic organic compound with the molecular formula C9H4ClFN2O2. It is known for its unique structural features, which include a chloro, fluoro, and nitro group attached to an isoquinoline ring.
Scientific Research Applications
1-Chloro-4-fluoro-7-nitroisoquinoline has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents. Its derivatives have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs.
Materials Science: The unique structural features of this compound make it a valuable precursor in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, aiding in the understanding of biochemical pathways and mechanisms.
Safety and Hazards
The safety information for 1-Chloro-4-fluoro-7-nitroisoquinoline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes represent different types of hazards associated with the compound, such as harmful if swallowed (H302) or causes skin irritation (H315) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Future Directions
The future directions for research on 1-Chloro-4-fluoro-7-nitroisoquinoline and similar compounds could involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications . There is a growing interest in fluorinated derivatives of quinolines due to their potential biological activity and unique properties .
Preparation Methods
The synthesis of 1-Chloro-4-fluoro-7-nitroisoquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the nitration of isoquinoline derivatives followed by halogenation. For instance, the nitration of isoquinoline can be achieved using a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 7-nitroisoquinoline. Subsequent halogenation with reagents such as thionyl chloride and fluorine gas introduces the chloro and fluoro groups, respectively .
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
1-Chloro-4-fluoro-7-nitroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base can yield the corresponding amino derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, reducing agents like hydrogen gas, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed .
Mechanism of Action
The mechanism of action of 1-Chloro-4-fluoro-7-nitroisoquinoline depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, some derivatives may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to cell death. The nitro group can also undergo bioreduction in hypoxic conditions, making it useful in targeting tumor cells .
Comparison with Similar Compounds
1-Chloro-4-fluoro-7-nitroisoquinoline can be compared with other similar compounds, such as:
1-Chloro-4-fluoroisoquinoline: Lacks the nitro group, which may result in different reactivity and applications.
1-Chloro-7-nitroisoquinoline: Lacks the fluoro group, which can affect its electronic properties and interactions with biological targets.
4-Fluoro-7-nitroisoquinoline:
The presence of all three functional groups (chloro, fluoro, and nitro) in this compound makes it unique and versatile for various applications in scientific research and industry .
Properties
IUPAC Name |
1-chloro-4-fluoro-7-nitroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-9-7-3-5(13(14)15)1-2-6(7)8(11)4-12-9/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFUKSFMLDQSOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=C2F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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